7-Methoxy-1,4,6-trimethyl-9H-carbazole
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Overview
Description
7-Methoxy-1,4,6-trimethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure consists of a carbazole core with methoxy and methyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,4,6-trimethyl-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the Au-catalyzed cyclization reaction using 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene as starting materials . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,4,6-trimethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Scientific Research Applications
7-Methoxy-1,4,6-trimethyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Carbazole derivatives are used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,4,6-trimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1,4-dimethyl-9H-carbazole
- 6-Methoxy-1,4-dimethyl-9H-carbazole
- 7-Methoxy-1-methyl-9H-carbazole
Uniqueness
7-Methoxy-1,4,6-trimethyl-9H-carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
919090-31-6 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
7-methoxy-1,4,6-trimethyl-9H-carbazole |
InChI |
InChI=1S/C16H17NO/c1-9-5-6-10(2)16-15(9)12-7-11(3)14(18-4)8-13(12)17-16/h5-8,17H,1-4H3 |
InChI Key |
MBGIPCNUKVXBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C(C(=C3)C)OC)NC2=C(C=C1)C |
Origin of Product |
United States |
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